![molecular formula C22H18ClN5O B3182084 2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole CAS No. 2070009-49-1](/img/structure/B3182084.png)

2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole

Vue d'ensemble

Description

BET-BAY 002 (énantiomère S) est un énantiomère spécifique de BET-BAY 002, un puissant inhibiteur des protéines bromodomaine et extra-terminale (BET). Les protéines BET sont des lecteurs épigénétiques qui reconnaissent les résidus de lysine acétylés sur les queues d'histones, jouant un rôle crucial dans la régulation de l'expression des gènes. Les inhibiteurs BET comme BET-BAY 002 (énantiomère S) ont montré un potentiel prometteur dans divers domaines thérapeutiques, en particulier dans le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de BET-BAY 002 (énantiomère S) implique plusieurs étapes, notamment la préparation d'intermédiaires et la synthèse finale énantiosélective. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. les méthodes générales de synthèse des inhibiteurs BET impliquent généralement une synthèse organique en plusieurs étapes, comprenant des réactions telles que la substitution nucléophile, la cyclisation et la catalyse énantiosélective .

Méthodes de production industrielle

La production industrielle de BET-BAY 002 (énantiomère S) impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions de réaction pour des rendements plus élevés et la garantie de la pureté du produit final. Ce processus peut inclure l'utilisation de techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification et la caractérisation .

Analyse Des Réactions Chimiques

Types de réactions

BET-BAY 002 (énantiomère S) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Nucléophiles : Halogénures, amines.

Électrophiles : Halogénures d'alkyle, chlorures d'acyle

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

BET-BAY 002 (énantiomère S) a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle des protéines BET dans la régulation des gènes et l'épigénétique.

Biologie : Employé dans la recherche pour comprendre les mécanismes d'inhibition des protéines BET et ses effets sur les processus cellulaires.

Médecine : Investigué pour ses effets thérapeutiques potentiels dans le traitement du cancer, en particulier pour cibler les cancers ayant une activité dysrégulée des protéines BET.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs BET et autres modulateurs épigénétiques pour des applications thérapeutiques

Mécanisme d'action

BET-BAY 002 (énantiomère S) exerce ses effets en se liant aux bromodomaines des protéines BET, les empêchant de reconnaître les résidus de lysine acétylés sur les queues d'histones. Cette inhibition perturbe le recrutement de la machinerie transcriptionnelle à la chromatine, conduisant à une expression des gènes modifiée. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'expression de l'oncogène MYC et la suppression de la transcription des gènes inflammatoires .

Applications De Recherche Scientifique

BET-BAY 002 (S enantiomer) has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.

Biology: Employed in research to understand the mechanisms of BET protein inhibition and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in targeting cancers with dysregulated BET protein activity.

Industry: Utilized in the development of new BET inhibitors and other epigenetic modulators for therapeutic applications

Mécanisme D'action

BET-BAY 002 (S enantiomer) exerts its effects by binding to the bromodomains of BET proteins, preventing them from recognizing acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression. The molecular targets and pathways involved include the inhibition of MYC oncogene expression and the suppression of inflammatory gene transcription .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires à BET-BAY 002 (énantiomère S) comprennent :

JQ1 : Un autre inhibiteur BET puissant ayant un mécanisme d'action similaire.

I-BET762 : Un inhibiteur BET utilisé dans les essais cliniques pour le traitement du cancer.

OTX015 : Un inhibiteur BET ayant une efficacité démontrée dans les hémopathies malignes

Unicité

BET-BAY 002 (énantiomère S) est unique en raison de sa forme énantiomérique spécifique, qui peut offrir des propriétés pharmacocinétiques et pharmacodynamiques distinctes par rapport à son mélange racémique ou à d'autres inhibiteurs BET. Cette spécificité peut conduire à une efficacité améliorée et à une réduction des effets hors cible .

Propriétés

IUPAC Name |

2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O/c1-13-24-27-22-16(12-21-26-25-14(2)29-21)11-19(15-7-9-17(23)10-8-15)18-5-3-4-6-20(18)28(13)22/h3-11,16H,12H2,1-2H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYIAWHWIUZNSD-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3C(=CC2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C2N1C3=CC=CC=C3C(=C[C@@H]2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001105720 | |

| Record name | 4H-[1,2,4]Triazolo[4,3-a][1]benzazepine, 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070009-49-1 | |

| Record name | 4H-[1,2,4]Triazolo[4,3-a][1]benzazepine, 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-, (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070009-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-[1,2,4]Triazolo[4,3-a][1]benzazepine, 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

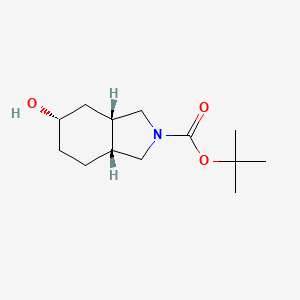

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3182035.png)

![tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B3182054.png)

![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[[5-methyl-6-(methylamino)pyridin-2-yl]methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B3182096.png)